molecular formula C19H24O B14570605 Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- CAS No. 61563-91-5

Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)-

Cat. No.: B14570605
CAS No.: 61563-91-5
M. Wt: 268.4 g/mol
InChI Key: PSJOMUGKVJNRHQ-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two isopropyl groups at the 2 and 6 positions, and a benzyl group at the 4 position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol with isopropyl bromide and benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where phenol is reacted with isopropyl bromide and benzyl chloride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1-methylethyl)-4-methyl-: Similar structure but with a methyl group instead of a benzyl group.

    Phenol, 2,6-bis(1-methylethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a benzyl group.

    Phenol, 2,6-bis(1-methylethyl)-4-propyl-: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness

Phenol, 2,6-bis(1-methylethyl)-4-(phenylmethyl)- is unique due to the presence of the benzyl group at the 4 position, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents.

Properties

CAS No.

61563-91-5

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

IUPAC Name

4-benzyl-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C19H24O/c1-13(2)17-11-16(10-15-8-6-5-7-9-15)12-18(14(3)4)19(17)20/h5-9,11-14,20H,10H2,1-4H3

InChI Key

PSJOMUGKVJNRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC=CC=C2

Origin of Product

United States

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